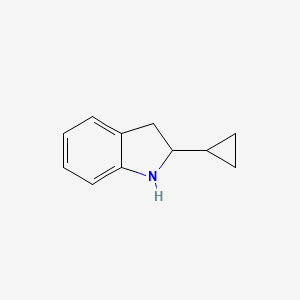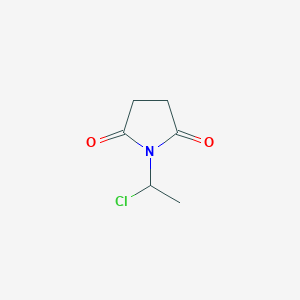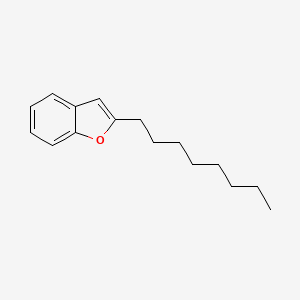
2-cyclopropyl-2,3-dihydro-1H-indole
Vue d'ensemble
Description
2-cyclopropyl-2,3-dihydro-1H-indole is a compound that belongs to the indoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-2,3-dihydro-1H-indole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the intramolecular cyclization of N-aryl-2-cyclopropylamines. This reaction can be catalyzed by acids or bases, depending on the desired reaction pathway. For example, using a strong acid like hydrochloric acid can facilitate the cyclization process, leading to the formation of the indoline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also incorporate advanced purification techniques such as chromatography to isolate the desired product from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-cyclopropyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups into the indoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole derivatives, while substitution reactions can produce a variety of functionalized indolines.
Applications De Recherche Scientifique
2-cyclopropyl-2,3-dihydro-1H-indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: Research into its potential therapeutic effects, particularly in the development of new pharmaceuticals, is ongoing.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-cyclopropyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
2-cyclopropyl-2,3-dihydro-1H-indole can be compared with other indoline derivatives to highlight its uniqueness:
Indoline: The parent compound, which lacks the cyclopropyl group, has different chemical and biological properties.
2-Methylindoline: Another derivative with a methyl group instead of a cyclopropyl group, showing different reactivity and applications.
2-Phenylindoline: This compound has a phenyl group, leading to distinct interactions and uses in research.
The presence of the cyclopropyl group in this compound imparts unique steric and electronic properties, making it a valuable compound for various scientific investigations.
Propriétés
Formule moléculaire |
C11H13N |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
2-cyclopropyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C11H13N/c1-2-4-10-9(3-1)7-11(12-10)8-5-6-8/h1-4,8,11-12H,5-7H2 |
Clé InChI |
FBHGNXYTFMWQFN-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2CC3=CC=CC=C3N2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl (s)-10-fluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B8734687.png)
![4-[(4-Bromophenyl)sulfanyl]piperidine](/img/structure/B8734689.png)











![3-Azabicyclo[5.1.0]octan-5-ol](/img/structure/B8734771.png)
